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Compound of Interest

Compound Name: GR231118

Cat. No.: B549500 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding affinity and

pharmacological profile of GR231118, a potent ligand for Neuropeptide Y (NPY) receptors. This

document summarizes key quantitative data, outlines experimental methodologies, and

illustrates relevant biological pathways to support further research and development.

Core Findings: GR231118 Binding Profile
GR231118 is a peptide analogue of the C-terminus of Neuropeptide Y.[1] It is characterized as

a high-affinity ligand with a distinct selectivity profile across the NPY receptor subtypes.

Notably, it acts as a potent antagonist at the NPY Y1 receptor and a potent agonist at the NPY

Y4 receptor.[1] Its affinity for Y2 and Y5 receptors is considerably weaker.[1]

Quantitative Binding Affinity Data
The binding affinity of GR231118 for various NPY receptor subtypes has been determined

through radioligand binding assays and functional assays. The data, collected from studies on

human, rat, and mouse receptors, are summarized in the table below.
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Receptor
Subtype

Species
Assay
Type

Radioliga
nd

Paramete
r

Value
Referenc
e

Y1 Human Binding [¹²⁵I]-PYY pKi 10.2 [1]

Human Functional cAMP pA2 10.5 [1]

Rat Binding [¹²⁵I]-PYY pKi 10.4 [1]

Rat Functional cAMP pA2 10.0 [1]

Rat Binding
[¹²⁵I]-

GR231118
Kd

0.09 ± 0.01

nM
[2]

Y2 Human Binding [¹²⁵I]-PYY pKi < 7 [1]

Rat Binding [¹²⁵I]-PYY pKi < 7 [1]

Y4 Human Binding [¹²⁵I]-hPP pKi 9.6 [1]

Human Functional cAMP pEC50 8.6 [1]

Rat Binding
[¹²⁵I]-

GR231118
Kd

0.24 ± 0.03

nM
[2]

Y5 Human Binding [¹²⁵I]-PYY pKi < 7 [1]

Rat Binding [¹²⁵I]-PYY pKi < 7 [1]

Y6 Mouse Binding [¹²⁵I]-PYY pKi 8.8 [1]

pKi: The negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a

ligand for a receptor. A higher pKi value signifies a higher binding affinity.

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-

fold shift to the right in an agonist's concentration-response curve. It is a measure of

antagonist potency.

pEC50: The negative logarithm of the molar concentration of an agonist that produces 50%

of the maximum possible response. It is a measure of agonist potency.
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Kd: The equilibrium dissociation constant, representing the concentration of a ligand at which

half of the receptors are occupied. A lower Kd value indicates higher binding affinity.

Experimental Protocols
The characterization of GR231118's binding affinity relies on established in vitro

pharmacological assays. The following sections detail the typical methodologies employed.

Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to quantify the interaction

between a ligand (in this case, GR231118) and its receptor. These assays typically involve the

use of a radiolabeled form of GR231118, such as [¹²⁵I]-GR231118, or the displacement of

another radiolabeled ligand.

General Protocol for Competitive Binding Assay:

Membrane Preparation: Membranes are prepared from cells or tissues expressing the NPY

receptor subtype of interest. This is often achieved through homogenization and

centrifugation to isolate the membrane fraction containing the receptors.

Incubation: A constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-PYY or [¹²⁵I]-

GR231118) is incubated with the prepared membranes.

Competition: Increasing concentrations of the unlabeled competitor ligand (GR231118) are

added to the incubation mixture.

Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the

binding to reach equilibrium.

Separation: The receptor-bound radioligand is separated from the unbound radioligand. This

is commonly achieved through rapid filtration over glass fiber filters, which trap the

membranes and the bound radioligand.

Quantification: The amount of radioactivity retained on the filters is measured using a gamma

counter.
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Data Analysis: The data are analyzed to determine the concentration of the competitor ligand

that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then

calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (cAMP Inhibition)
NPY receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi

signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in

intracellular cyclic AMP (cAMP) levels.[3] Functional assays measuring cAMP levels are

therefore used to determine the agonist or antagonist activity of compounds like GR231118.

General Protocol for cAMP Inhibition Assay:

Cell Culture: Cells stably expressing the NPY receptor subtype of interest are cultured.

Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor to prevent the

degradation of cAMP. They are then stimulated with forskolin, a direct activator of adenylyl

cyclase, to increase intracellular cAMP levels.

Ligand Addition:

For Agonist Testing: Increasing concentrations of the test compound (e.g., GR231118 for

Y4 receptor) are added to determine its ability to inhibit the forskolin-stimulated cAMP

production.

For Antagonist Testing: A fixed concentration of an NPY receptor agonist is added in the

presence of increasing concentrations of the test compound (e.g., GR231118 for Y1

receptor) to assess its ability to block the agonist-induced inhibition of cAMP.

Incubation: The cells are incubated for a defined period to allow for the modulation of cAMP

levels.

Lysis and Quantification: The cells are lysed, and the intracellular cAMP concentration is

measured using a suitable method, such as an enzyme-linked immunosorbent assay

(ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
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Data Analysis: The data are used to generate dose-response curves and calculate

parameters such as EC50 for agonists or pA2 for antagonists.

Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the NPY receptor

signaling pathway and a typical experimental workflow.
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Caption: NPY Receptor Gi Signaling Pathway.
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Radioligand Binding Assay Workflow
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Caption: Radioligand Binding Assay Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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